molecular formula C10H11BrO3 B13655611 2-(3-Bromo-4-methoxyphenyl)propanoic acid

2-(3-Bromo-4-methoxyphenyl)propanoic acid

Cat. No.: B13655611
M. Wt: 259.10 g/mol
InChI Key: XHLLCEDTOQFCFS-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(3-Bromo-4-methoxyphenyl)propanoic acid involves the bromination of 4-methoxyphenylpropanoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions yield aldehydes or carboxylic acids.
  • Reduction reactions yield alcohols.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)propanoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3-(2-Bromo-4-methoxyphenyl)propanoic acid
  • 2-Bromo-3-(4-methoxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid

Comparison: 2-(3-Bromo-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence its reactivity and interaction with other molecules compared to its isomers or analogs. The presence of the bromine atom also makes it a valuable intermediate for further functionalization through substitution reactions.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

XHLLCEDTOQFCFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)C(=O)O

Origin of Product

United States

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